molecular formula C10H7FN2O B13296575 3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde

3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13296575
M. Wt: 190.17 g/mol
InChI Key: BSGLGGYNQNIMRD-UHFFFAOYSA-N
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Description

3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H7FN2O It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols

Major Products

    Oxidation: 3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid

    Reduction: 3-Fluoro-5-(1H-pyrazol-1-yl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde is unique due to the specific positioning of the fluorine atom and the pyrazolyl group on the benzene ring. This unique structure can impart distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

3-fluoro-5-pyrazol-1-ylbenzaldehyde

InChI

InChI=1S/C10H7FN2O/c11-9-4-8(7-14)5-10(6-9)13-3-1-2-12-13/h1-7H

InChI Key

BSGLGGYNQNIMRD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC(=CC(=C2)C=O)F

Origin of Product

United States

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